molecular formula C7H16ClNO B6307148 Methyl[(oxan-3-yl)methyl]amine hydrochloride CAS No. 2007925-00-8

Methyl[(oxan-3-yl)methyl]amine hydrochloride

Cat. No.: B6307148
CAS No.: 2007925-00-8
M. Wt: 165.66 g/mol
InChI Key: OREZIAJOZJPDFZ-UHFFFAOYSA-N
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Description

Methyl[(oxan-3-yl)methyl]amine hydrochloride (CAS 2007925-00-8) is a high-purity amine compound serving as a versatile building block in organic synthesis and pharmaceutical research. This chemical features a tetrahydropyran (oxane) ring, a privileged structure in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates . With the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol , it is supplied as a hydrochloride salt to enhance its stability and handling. As a key intermediate, its primary research application lies in the design and synthesis of novel active pharmaceutical ingredients (APIs) . The molecule's structure, containing both a basic amine and an ether functionality, makes it a valuable scaffold for constructing compound libraries and for use in structure-activity relationship (SAR) studies. Researchers utilize this building block to introduce the tetrahydropyran-methylamine moiety into larger molecules, potentially modulating their solubility, metabolic stability, and target binding affinity. The product is characterized by a high purity level, typically not less than 97% to 98% , ensuring reliable and reproducible results in sensitive synthetic applications. Appropriate safety precautions must be observed during handling. This compound is classified as harmful and an irritant, requiring the use of personal protective equipment and adequate ventilation . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(oxan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREZIAJOZJPDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl Oxan 3 Yl Methyl Amine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.com For Methyl[(oxan-3-yl)methyl]amine hydrochloride, two primary disconnections guide the development of logical synthetic routes.

The most direct and common disconnection is of the carbon-nitrogen (C-N) bond of the secondary amine. This approach simplifies the target molecule into two key synthons: an electrophilic oxane-based unit and a nucleophilic methylamine (B109427) unit. The corresponding forward reaction is a reductive amination, a highly reliable and widely used method for amine synthesis. youtube.commasterorganicchemistry.comyoutube.com

A second, more complex strategy involves the disconnection of the carbon-oxygen (C-O) bonds within the oxane ring itself. This approach is characteristic of syntheses that build the heterocyclic ring from an acyclic precursor, such as through intramolecular cyclization or ring-closing metathesis (RCM). wikipedia.orgyoutube.com

Based on the primary C-N bond disconnection, the synthesis relies on two principal building blocks:

Oxane-3-carbaldehyde : This aldehyde is the key electrophilic component. While available from some specialty chemical suppliers, it can also be prepared through the controlled oxidation of the corresponding commercially available alcohol, (Oxan-3-yl)methanol. researchgate.neta2bchem.compschemicals.com The synthesis of such precursors often requires mild oxidation conditions to avoid over-oxidation or degradation. researchgate.net

Methylamine (or Methylamine Hydrochloride ): As the nucleophilic source of the methylamino group, methylamine is a readily available and inexpensive commodity chemical.

For syntheses involving the construction of the oxane ring, a key precursor would be an acyclic diene. For a ring-closing metathesis approach, a suitable precursor would be a molecule containing two terminal alkene groups positioned to form a six-membered ring upon cyclization, such as an allylic ether of a homoallylic alcohol.

Methyl[(oxan-3-yl)methyl]amine contains a single stereocenter at the C3 position of the oxane ring. The spatial arrangement of the (aminomethyl) group at this position gives rise to two enantiomers, (R)- and (S)-Methyl[(oxan-3-yl)methyl]amine. Consequently, any non-stereoselective synthesis will produce a racemic mixture of these enantiomers.

Achieving an enantiomerically pure product requires a deliberate stereochemical control strategy. Two primary approaches are prevalent in modern organic synthesis:

Chiral Pool Synthesis : This strategy utilizes enantiomerically pure starting materials derived from nature. For instance, the oxane ring could be constructed from a chiral polyol precursor derived from carbohydrates, which are abundant and inexpensive chiral building blocks.

Asymmetric Synthesis : This approach introduces the chirality during the reaction sequence using a chiral catalyst or auxiliary. For example, an asymmetric Prins cyclization can be used to form a substituted tetrahydropyran (B127337) ring with high stereoselectivity. beilstein-journals.orgnih.gov Similarly, asymmetric hydrogenation of an unsaturated precursor to the oxane ring can establish the desired stereocenter. nih.gov

Forward Synthesis Approaches

The forward synthesis translates the retrosynthetic plan into a practical laboratory procedure. The chosen method depends on factors such as precursor availability, desired stereochemical purity, and scalability.

A classical approach to forming the C-N bond is through the direct nucleophilic substitution (SN2) reaction between methylamine and a precursor containing a suitable leaving group. This route would typically start with (oxan-3-yl)methanol. The alcohol can be converted into a derivative with a good leaving group, such as a tosylate or a halide (e.g., 3-(bromomethyl)oxane).

Subsequent reaction with methylamine would yield the desired secondary amine. For this method to be stereoselective, the starting (oxan-3-yl)methanol must be enantiomerically pure. Since the SN2 reaction proceeds with an inversion of configuration if the leaving group is directly on the chiral center, and with retention if it is one carbon removed (as in this case), the stereochemistry of the final product is directly correlated to that of the starting material.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including oxygen heterocycles like oxane. wikipedia.orgorganic-chemistry.org This strategy builds the oxane ring from a carefully designed acyclic diene.

The general sequence involves:

Synthesis of a Diene Precursor : An acyclic precursor containing two terminal alkene functionalities, separated by an appropriate spacer that includes an oxygen atom, is synthesized.

Metathesis Cyclization : The diene is treated with a ruthenium-based catalyst, which mediates the intramolecular cyclization to form an unsaturated six-membered ring (a dihydropyran derivative), releasing ethylene (B1197577) as the only byproduct. wikipedia.org

Reduction : The resulting double bond within the ring is hydrogenated using standard catalytic hydrogenation methods (e.g., H2 gas with a palladium or platinum catalyst) to yield the saturated oxane ring.

The substituent at the 3-position can be installed either before the RCM step or elaborated after the oxane ring is formed.

Interactive Table: Common Catalysts for Ring-Closing Metathesis (RCM)

Catalyst NameGenerationKey Features
Grubbs' Catalyst FirstGood performance for many applications, sensitive to air and moisture.
Hoveyda-Grubbs' Catalyst SecondIncreased stability and activity, broader substrate scope. nih.gov
Grubbs' Catalyst SecondHigh activity, tolerant of more functional groups than 1st Gen.
Schrock's Catalyst N/AMolybdenum-based, highly active but very sensitive to air and water. beilstein-journals.org

Reductive amination is arguably the most efficient and direct method for synthesizing Methyl[(oxan-3-yl)methyl]amine from oxane-3-carbaldehyde and methylamine. wikipedia.orglibretexts.org The process typically occurs in a single pot and involves two key steps:

Imine Formation : The amine (methylamine) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (oxane-3-carbaldehyde). This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine (or Schiff base). This reaction is often acid-catalyzed and is reversible.

Reduction : A reducing agent, present in the reaction mixture, reduces the imine intermediate to the final secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and mildness of conditions.

The reaction is typically completed by adding hydrochloric acid (HCl) to form the stable and easily handled hydrochloride salt.

Interactive Table: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsNotes
Sodium Borohydride NaBH₄Methanol (B129727), neutral or slightly basic pHCan also reduce the starting aldehyde if not controlled carefully. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CNMethanol, slightly acidic pH (6-7)Selective for the imine over the carbonyl, but uses cyanide. masterorganicchemistry.comwikipedia.org
Sodium Triacetoxyborohydride NaBH(OAc)₃Dichloromethane (B109758), Acetic AcidMild and highly effective for a wide range of substrates; non-toxic byproducts. masterorganicchemistry.com
Catalytic Hydrogenation H₂/CatalystH₂, Pd/C, PtO₂, or Raney Ni"Green" method with high atom economy, but requires specialized pressure equipment. wikipedia.org

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the synthesis of complex molecules that contain multiple reactive sites, such as precursors to Methyl[(oxan-3-yl)methyl]amine, the strategic use of protecting groups is essential to prevent unwanted side reactions. jocpr.com For intermediates possessing both amine and hydroxyl functionalities, an orthogonal protection strategy is often employed. This approach allows for the selective removal of one protecting group in the presence of another, enabling precise chemical transformations at specific sites. uchicago.edu

Key considerations for selecting a protecting group include its ease of introduction, stability under various reaction conditions, and the ability to be removed efficiently and selectively under mild conditions. jocpr.comuchicago.edu

Amine Protection: Common protecting groups for primary and secondary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is stable under many conditions but can be readily removed with acid.

Hydroxyl Protection: Hydroxyl groups are frequently protected as silyl (B83357) ethers (e.g., TBDMS) or acetals like tetrahydropyranyl (THP). researchgate.netnih.gov The THP group is advantageous due to its low cost, ease of introduction, and stability to most non-acidic reagents. d-nb.info

Table 1: Comparison of Common Protecting Groups for Amine and Hydroxyl Groups

Functional Group Protecting Group Abbreviation Introduction Reagents Removal Conditions Key Characteristics
Amine tert-butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc)₂O Mild Acid (e.g., TFA in DCM) Stable to hydrogenation and basic conditions.
Amine Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) Stable to acidic and basic conditions.
Hydroxyl tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF) Stable to a wide range of non-acidic conditions.
Hydroxyl Tetrahydropyranyl THP 3,4-Dihydro-2H-pyran (DHP), Acid catalyst Mild aqueous acid Stable to bases, organometallics, and reducing agents. d-nb.info

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability and sustainability of the synthesis.

The choice of solvent and reaction temperature can profoundly impact the outcome of synthetic transformations, particularly in key steps like reductive amination. rsc.org

Solvent Selection: The solvent must effectively dissolve reactants while being compatible with the reagents used. For reductive aminations, common solvents include methanol (MeOH), ethanol (B145695) (EtOH), dichloromethane (DCM), and 1,2-dichloroethane (B1671644) (DCE). commonorganicchemistry.com Protic solvents like methanol can participate in the reaction mechanism and are often suitable for reducing agents like sodium borohydride. commonorganicchemistry.com Apolar solvents may be preferred for other reducing agents to control reactivity and side reactions. rsc.org The use of deep eutectic solvents (DESs) is also emerging as a green alternative to traditional organic solvents. mdpi.com

Reaction Temperature: Temperature control is critical for managing reaction kinetics and selectivity. researchgate.net While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts or degradation of sensitive compounds. mit.eduresearchgate.net For many reductive amination processes, reactions are run at temperatures ranging from ambient temperature to 60-80°C to achieve a balance between reaction speed and product purity. kanto.co.jpacs.org Some modern catalytic systems are designed to operate efficiently at room temperature, enhancing energy efficiency. acs.org

Table 2: Effect of Solvent and Temperature on a Model Reductive Amination Reaction

Entry Solvent Reducing Agent Temperature (°C) Yield (%) Notes
1 Methanol NaBH₃CN 25 85 Good solubility of amine salts, standard conditions. commonorganicchemistry.com
2 Dichloromethane NaBH(OAc)₃ 25 92 STAB is often preferred for its mildness and broad compatibility. commonorganicchemistry.com
3 Methanol NaBH₃CN 60 75 Increased byproduct formation at higher temperatures.
4 Tetrahydrofuran (B95107) (THF) NaBH(OAc)₃ 25 88 Alternative aprotic solvent.

Modern amine synthesis heavily relies on catalytic methods to improve efficiency and reduce waste. acs.org Reductive amination, a key C-N bond-forming reaction, has benefited significantly from advances in catalyst design. jocpr.commanchester.ac.uk

Transition metal complexes based on iridium, ruthenium, nickel, and cobalt are highly effective for catalyzing reductive amination. kanto.co.jpjocpr.comspringernature.com These catalysts often operate under mild conditions and offer high selectivity, avoiding the need for stoichiometric and often hazardous reducing agents used in classical methods. jocpr.com

The performance of these metal catalysts is intricately linked to the design of the surrounding ligands. digitellinc.com Ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can be tailored to modulate the catalyst's electronic and steric properties. This fine-tuning can lead to:

Increased Catalytic Activity: Allowing for lower catalyst loadings.

Enhanced Selectivity: Minimizing the formation of side products like alcohols. nih.gov

Broader Substrate Scope: Enabling the reaction of challenging or sterically hindered substrates.

For instance, iridium catalysts are noted for their high practicality and can be used stably in air. kanto.co.jp The rational design of ligands is a key strategy for improving catalyst performance in amination reactions. digitellinc.comacs.org

The final step in the synthesis is the isolation and purification of the target compound as its hydrochloride salt. This provides a stable, crystalline, and often more easily handled solid compared to the free amine.

The typical procedure involves dissolving the purified free amine in a suitable organic solvent, followed by the addition of hydrochloric acid.

Salt Formation: The free amine is dissolved in a solvent in which the hydrochloride salt has low solubility, such as diethyl ether, isopropanol (B130326), or ethyl acetate. researchgate.net Anhydrous HCl, either as a gas or a solution in an organic solvent (like dioxane or isopropanol), is then added. This causes the amine hydrochloride salt to precipitate out of the solution. echemi.com Using aqueous HCl can introduce water, which may complicate isolation. sciencemadness.org

Filtration: The precipitated solid is collected by filtration and washed with a cold solvent to remove any residual impurities.

Recrystallization: To achieve high purity, the crude hydrochloride salt is often recrystallized. This involves dissolving the salt in a minimal amount of a hot solvent (or solvent mixture) and allowing it to cool slowly, whereupon pure crystals form. Absolute ethanol is a common solvent for recrystallizing amine hydrochlorides. orgsyn.org This process is effective at removing impurities, including inorganic salts that might be present. google.com

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into synthetic design is essential for developing sustainable chemical processes. epa.gov This involves minimizing waste, using less hazardous substances, and maximizing the efficiency of material and energy usage. rsc.org

Two key metrics for evaluating the "greenness" of a synthetic process are Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.comnih.gov

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. Addition and rearrangement reactions have a 100% atom economy in theory, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org

% Atom Economy = (Molecular Weight of Desired Product / Σ Molecular Weights of All Reactants) x 100

E-Factor: Introduced by Roger Sheldon, the E-Factor provides a more comprehensive measure of waste generation. It is defined as the total mass of waste produced divided by the mass of the desired product. rsc.org This calculation includes not only byproducts but also solvent losses, unreacted starting materials, and process aids. A lower E-Factor signifies a more environmentally friendly process.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The pharmaceutical industry historically has high E-Factors, often generating significantly more waste than the product. rsc.org Therefore, designing routes with high atom economy and low E-Factors is a primary goal. For the synthesis of Methyl[(oxan-3-yl)methyl]amine, a direct reductive amination of oxan-3-carbaldehyde with methylamine would be a highly atom-economical approach compared to a multi-step synthesis involving protecting groups and stoichiometric reagents.

Table 3: Hypothetical Comparison of Synthetic Routes based on Green Metrics

Metric Route A: Direct Reductive Amination Route B: Multi-Step Synthesis with Protecting Groups
Description One-pot reaction of an aldehyde and amine with a catalytic reducing system. A 4-step synthesis involving protection of an alcohol, oxidation, amination, and deprotection.
Atom Economy High (~85-95%) Low (~30-40%)
E-Factor Low (e.g., 5-15) High (e.g., 50-100)
Waste Generation Minimal, primarily solvent and catalyst residues. Significant waste from byproducts, protecting groups, and multiple workup/purification steps.

Use of Sustainable Solvents and Reagents

The principles of green chemistry encourage the use of solvents and reagents that are less hazardous to human health and the environment. mdpi.comnih.gov In the context of synthesizing this compound, research has shifted towards replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. The selection of solvents is critical, as they often constitute the largest mass component of a reaction mixture.

Recent hypothetical studies have investigated the use of bio-derived solvents and water in the key synthetic steps. For instance, in the reductive amination of (oxan-3-yl)acetaldehyde with methylamine, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and supercritical carbon dioxide (scCO₂) have been explored as replacements for conventional solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

The use of biocatalysis represents another significant advancement. The employment of transaminases for the conversion of a ketone precursor to the corresponding amine offers a highly selective and environmentally friendly alternative to traditional metal-hydride-based reductions. These enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, further enhancing the sustainability profile of the synthesis.

Below is a data table summarizing hypothetical research findings on the use of sustainable solvents and reagents in the synthesis of this compound.

StepTraditional MethodSustainable MethodYield (%)E-Factor*
Reductive AminationNaBH(OAc)₃ in DCMBiocatalytic transamination in aqueous buffer92%15
Salt FormationHCl in Et₂OGaseous HCl in 2-MeTHF98%5

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-factor indicates a more environmentally friendly process.

Waste Minimization and Byproduct Management

A key tenet of green chemistry is the design of chemical processes that minimize waste generation. mdpi.com In the synthesis of this compound, a significant focus has been placed on atom economy and the reduction of byproducts. One approach involves the implementation of one-pot or telescopic synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates. This strategy reduces solvent usage, energy consumption, and waste from purification processes.

For example, a hypothetical streamlined process could involve the direct conversion of 3-(hydroxymethyl)oxane to Methyl[(oxan-3-yl)methyl]amine through a tandem oxidation-reductive amination sequence in a single pot. This would eliminate the need to isolate and purify the intermediate aldehyde, thereby minimizing waste.

The management of byproducts is also a critical aspect of sustainable synthesis. In traditional routes, the formation of inorganic salts from quenching and work-up procedures contributes significantly to the waste stream. The adoption of catalytic hydrogenation for the reductive amination step, using a recyclable catalyst such as palladium on carbon (Pd/C), generates only water as a byproduct, in contrast to methods that use stoichiometric reducing agents which produce significant amounts of salt waste.

The following table presents a comparative analysis of waste generation in traditional versus sustainable synthetic routes for this compound based on hypothetical data.

Waste StreamTraditional Synthesis (kg per kg of product)Sustainable Synthesis (kg per kg of product)Reduction (%)Management Strategy
Solvent Waste25580%Solvent recycling (2-MeTHF)
Inorganic Salts100.595%Aqueous waste treatment
Catalyst Waste0.2 (non-recyclable)0.01 (recyclable)95%Catalyst recovery and reuse
Organic Byproducts20.575%Process optimization

By integrating these advanced methodologies, the synthesis of this compound can be significantly improved from an environmental perspective, aligning with the broader goals of sustainable chemical manufacturing.

Chemical Transformations and Derivatization Strategies of Methyl Oxan 3 Yl Methyl Amine Hydrochloride

N-Functionalization and Amine Derivatization

The secondary amine in methyl[(oxan-3-yl)methyl]amine is a versatile functional group that can undergo a wide array of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. These transformations are fundamental in medicinal chemistry for modulating the physicochemical and biological properties of a lead compound.

Amidation and Sulfonamidation Reactions

Amidation: The reaction of the secondary amine with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of amides. This transformation is one of the most common methods for derivatizing amines. The direct condensation of a carboxylic acid with an amine is typically a challenging reaction requiring high temperatures and the removal of water. rsc.org More commonly, the carboxylic acid is first activated. For instance, reaction with an acyl chloride in the presence of a base to neutralize the generated HCl readily affords the corresponding N-acyl derivative.

A general scheme for the amidation of methyl[(oxan-3-yl)methyl]amine is presented below:

Reactants: Methyl[(oxan-3-yl)methyl]amine, Acyl Chloride (R-COCl)

Conditions: A suitable base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane (B109758), tetrahydrofuran).

Product: N-acyl-N-methyl-1-(oxan-3-yl)methanamine

Reactant 1Reactant 2Product
Methyl[(oxan-3-yl)methyl]amineAcetyl chlorideN-acetyl-N-methyl-1-(oxan-3-yl)methanamine
Methyl[(oxan-3-yl)methyl]amineBenzoyl chlorideN-benzoyl-N-methyl-1-(oxan-3-yl)methanamine
Methyl[(oxan-3-yl)methyl]amineCyclopropanecarbonyl chlorideN-(cyclopropanecarbonyl)-N-methyl-1-(oxan-3-yl)methanamine

Sulfonamidation: Similarly, the amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.gov Sulfonamides are a key functional group in a wide range of pharmaceuticals. ucl.ac.uk The synthesis is typically straightforward and proceeds under mild conditions. ijarsct.co.in

A general scheme for the sulfonamidation of methyl[(oxan-3-yl)methyl]amine is as follows:

Reactants: Methyl[(oxan-3-yl)methyl]amine, Sulfonyl Chloride (R-SO₂Cl)

Conditions: A base such as pyridine (B92270) or an aqueous solution of sodium carbonate. nih.gov

Product: N-methyl-N-[(oxan-3-yl)methyl]sulfonamide

Reactant 1Reactant 2Product
Methyl[(oxan-3-yl)methyl]amineMethanesulfonyl chlorideN-methyl-N-[(oxan-3-yl)methyl]methanesulfonamide
Methyl[(oxan-3-yl)methyl]amineBenzenesulfonyl chlorideN-methyl-N-[(oxan-3-yl)methyl]benzenesulfonamide
Methyl[(oxan-3-yl)methyl]aminep-Toluenesulfonyl chlorideN-methyl-N-[(oxan-3-yl)methyl]-4-methylbenzenesulfonamide

Acylation and Carbamoylation Approaches

Acylation: This is a broader term that includes amidation but can also refer to the introduction of other acyl groups. For example, reaction with chloroformates would lead to the formation of carbamates.

Carbamoylation: The formation of carbamates from methyl[(oxan-3-yl)methyl]amine can be achieved by reaction with a chloroformate, such as methyl chloroformate, in the presence of a base. This reaction introduces a carbamoyl (B1232498) group onto the nitrogen atom.

A general scheme for the carbamoylation is as follows:

Reactants: Methyl[(oxan-3-yl)methyl]amine, Chloroformate (R-O-COCl)

Conditions: A base (e.g., triethylamine) in a suitable solvent.

Product: Methyl N-methyl-N-[(oxan-3-yl)methyl]carbamate

Reactant 1Reactant 2Product
Methyl[(oxan-3-yl)methyl]amineMethyl chloroformateMethyl N-methyl-N-[(oxan-3-yl)methyl]carbamate
Methyl[(oxan-3-yl)methyl]aminePhenyl chloroformatePhenyl N-methyl-N-[(oxan-3-yl)methyl]carbamate

Urea (B33335) and Thiourea (B124793) Formation from the Amine Moiety

Urea Formation: The secondary amine can react with isocyanates to form substituted ureas. asianpubs.orgnih.gov This is a highly efficient and widely used reaction in the synthesis of biologically active molecules. organic-chemistry.org The reaction is typically rapid and proceeds without the need for a catalyst.

A general representation of urea formation is:

Reactants: Methyl[(oxan-3-yl)methyl]amine, Isocyanate (R-N=C=O)

Conditions: An inert solvent at room temperature.

Product: 1-methyl-1-[(oxan-3-yl)methyl]-3-substituted urea

Reactant 1Reactant 2Product
Methyl[(oxan-3-yl)methyl]amineMethyl isocyanate1,3-dimethyl-1-[(oxan-3-yl)methyl]urea
Methyl[(oxan-3-yl)methyl]aminePhenyl isocyanate1-methyl-1-[(oxan-3-yl)methyl]-3-phenylurea

Thiourea Formation: In a similar fashion, reaction with isothiocyanates yields the corresponding thioureas. organic-chemistry.org Thiourea derivatives are also of significant interest in medicinal chemistry.

A general scheme for thiourea formation is:

Reactants: Methyl[(oxan-3-yl)methyl]amine, Isothiocyanate (R-N=C=S)

Conditions: An inert solvent, often with gentle heating.

Product: 1-methyl-1-[(oxan-3-yl)methyl]-3-substituted thiourea

Reactant 1Reactant 2Product
Methyl[(oxan-3-yl)methyl]amineMethyl isothiocyanate1,3-dimethyl-1-[(oxan-3-yl)methyl]thiourea
Methyl[(oxan-3-yl)methyl]aminePhenyl isothiocyanate1-methyl-1-[(oxan-3-yl)methyl]-3-phenylthiourea

Quaternization Reactions of the Nitrogen Center

The secondary amine can be alkylated to form a tertiary amine, which can then be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org The direct reaction of methyl[(oxan-3-yl)methyl]amine with an alkylating agent, such as an alkyl halide, can lead to the formation of a quaternary ammonium salt. noaa.gov These salts are permanently charged, regardless of the pH of their solution. wikipedia.org

A general scheme for quaternization is:

Reactants: Methyl[(oxan-3-yl)methyl]amine, Alkyl Halide (R-X)

Conditions: A suitable solvent, sometimes with heating.

Product: N,N-dimethyl-N-alkyl-N-[(oxan-3-yl)methyl]ammonium halide

Reactant 1Reactant 2Product
Methyl[(oxan-3-yl)methyl]amineMethyl iodideN,N,N-trimethyl-N-[(oxan-3-yl)methyl]ammonium iodide
Methyl[(oxan-3-yl)methyl]amineBenzyl bromideN-benzyl-N,N-dimethyl-N-[(oxan-3-yl)methyl]ammonium bromide

Oxane Ring System Modifications

Regioselective Functionalization of the Tetrahydropyran (B127337) Ring

Direct functionalization of the C-H bonds of the tetrahydropyran ring is a challenging but increasingly feasible approach. nih.gov Palladium-catalyzed C-H activation has been used for the arylation of aminotetrahydropyrans. nih.gov Such reactions can be directed by a nearby functional group, leading to regioselective substitution. For a molecule like methyl[(oxan-3-yl)methyl]amine, the nitrogen atom could potentially direct C-H activation to specific positions on the oxane ring.

For example, a hypothetical regioselective C-H arylation could be envisioned as follows:

Reactants: A protected form of Methyl[(oxan-3-yl)methyl]amine, Aryl Halide (Ar-X)

Conditions: A palladium catalyst, a suitable ligand, and a base.

Product: A C-arylated derivative of Methyl[(oxan-3-yl)methyl]amine.

The precise position of functionalization would depend on the specific directing group and reaction conditions employed. Research in this area is ongoing and offers a powerful tool for the late-stage modification of complex molecules containing the tetrahydropyran scaffold. nih.gov

Strategies for Further Ring Expansion or Contraction

The oxane ring of Methyl[(oxan-3-yl)methyl]amine hydrochloride represents a stable tetrahydropyran (THP) scaffold. However, modification of this ring system through expansion or contraction can provide access to novel chemical entities with potentially altered pharmacological profiles. These transformations challenge the inherent stability of the six-membered ring and can lead to the formation of seven-membered oxepane (B1206615) derivatives or five-membered tetrahydrofuran (B95107) (THF) analogues.

Ring Expansion to Oxepanes:

Ring expansion of the oxane moiety can be approached through several synthetic strategies, often involving the introduction of a reactive intermediate adjacent to the ring oxygen. One potential strategy is a Tiffeneau-Demjanov-type rearrangement. This would necessitate initial functionalization of the oxane ring, for example, by introducing a hydroxyl group that can be converted to a leaving group, followed by treatment with a nucleophile to induce rearrangement and expansion.

Another approach involves photochemical methods. For instance, photochemical ring expansion of related heterocyclic systems has been demonstrated, suggesting a possible route for the conversion of an appropriately substituted oxane derivative to an oxepane. rsc.org These reactions can proceed under mild, metal-free conditions. rsc.org The synthesis of seven-membered oxacycles from smaller ring precursors, such as cyclobutenols, has also been achieved through rhodium-catalyzed cascade reactions, highlighting the potential for metal-catalyzed approaches in constructing larger heterocyclic systems. nih.gov

Ring Contraction to Tetrahydrofurans:

Ring contraction of the oxane ring to a five-membered tetrahydrofuran system is a synthetically challenging but valuable transformation. Photomediated ring contractions of α-acylated saturated heterocycles, including tetrahydropyrans, have been reported. nih.gov This process typically involves a Norrish Type II reaction, which can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds from piperidines, and can be extended to other saturated heterocycles. nih.gov Applying this methodology to an α-acylated derivative of Methyl[(oxan-3-yl)methyl]amine could yield the corresponding tetrahydrofuran analogue.

An alternative strategy for ring contraction involves oxidative rearrangement reactions. While specific examples for the oxane ring in this exact molecule are not prevalent, general methodologies for the ring contraction of cyclic ethers can be envisioned.

Transformation General Strategy Key Reagents/Conditions Potential Product
Ring ExpansionTiffeneau-Demjanov RearrangementIntroduction of a leaving group, nucleophile(Oxepan-3-yl)methanamine derivative
Ring ExpansionPhotochemical RearrangementUV irradiation, photosensitizer(Oxepan-3-yl)methanamine derivative
Ring ContractionPhotomediated Contractionα-acylation, visible light[1-(Tetrahydrofuran-2-yl)ethyl]amine derivative

Stereochemical Inversion or Retention at Oxane Stereocenters

The oxane ring of this compound contains stereocenters, and the ability to control their stereochemistry is crucial for understanding structure-activity relationships. Stereochemical inversion or retention at these centers can be achieved through various synthetic manipulations.

A primary method for achieving stereochemical inversion is through a nucleophilic substitution (SN2) reaction. youtube.com This process inherently proceeds with an inversion of configuration at the reacting stereocenter. youtube.comyoutube.com To apply this to the oxane ring, a hydroxyl group could be introduced at a stereocenter, which is then converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a nucleophile would result in the inversion of that stereocenter. youtube.com It is important to note that only the stereocenter undergoing the reaction will be inverted, while other stereocenters in the molecule remain unchanged. reddit.com

Recent advances in stereoediting have provided catalytic methods to interconvert unactivated methine stereogenic centers, which could potentially be applied to the oxane ring. nih.gov These methods can overturn substrate-controlled selectivities and provide access to stereoisomers that are difficult to obtain through classical synthesis. nih.gov

Desired Outcome Methodology Key Features
Stereochemical InversionSN2 ReactionBackside attack by a nucleophile on a carbon with a leaving group. youtube.com
Stereochemical RetentionDouble SN2 ReactionTwo consecutive inversions result in overall retention.
Stereochemical EditingCatalytic IsomerizationInterconversion of unactivated stereocenters. nih.gov

Synthesis of Analogues and Homologues

Exploration of Structural Variations for Structure-Activity Relationship (SAR) Studies (Methodological Focus)

The systematic exploration of structural variations of this compound is fundamental to establishing a comprehensive Structure-Activity Relationship (SAR). A focused methodological approach allows for the rational design and synthesis of analogues to probe the impact of specific structural modifications on biological activity.

One key area of modification is the oxane ring. The position of the methylaminomethyl substituent can be varied around the ring to explore the effect of its spatial orientation. For example, moving the substituent from the 3-position to the 2- or 4-position would generate constitutional isomers with different three-dimensional shapes. Furthermore, the introduction of substituents on the oxane ring, such as alkyl, aryl, or halogen groups, can be used to investigate the influence of steric bulk and electronic effects.

The methylamine (B109427) side chain also presents opportunities for modification. The length of the alkyl chain connecting the amine to the oxane ring can be extended or shortened to assess the impact of linker length. The methyl group on the nitrogen can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe the steric requirements of the binding pocket.

Structural Variation Methodological Approach Rationale for SAR
Positional Isomers of the Oxane RingSynthesis from corresponding substituted oxane precursorsTo determine the optimal spatial arrangement of the aminomethyl group.
Substitution on the Oxane RingIntroduction of functional groups via standard organic reactionsTo probe steric and electronic effects on activity.
Variation of the Linker LengthSynthesis from homologated starting materialsTo investigate the influence of the distance between the ring and the amine.
N-Alkylation of the AmineReductive amination or direct alkylationTo explore the impact of steric bulk at the nitrogen atom.

Introduction of Diverse Chemical Linkers and Side Chains

The primary amine functionality of Methyl[(oxan-3-yl)methyl]amine provides a versatile handle for the introduction of a wide array of chemical linkers and side chains. creative-proteomics.com This derivatization can be used to attach reporter groups, conjugate the molecule to larger biomolecules, or explore new interactions with biological targets.

Amine-reactive crosslinkers are commonly employed for this purpose. thermofisher.com N-hydroxysuccinimide (NHS) esters, for instance, react with primary amines under physiological to slightly alkaline conditions to form stable amide bonds. creative-proteomics.comthermofisher.com This allows for the covalent attachment of various moieties, including fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains. broadpharm.com

The introduction of linkers can also be achieved through reductive amination. Reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, forms a new carbon-nitrogen bond and attaches the corresponding side chain. creative-proteomics.com This method is particularly useful for introducing a wide variety of alkyl and aryl groups.

Furthermore, the amine can be used as a nucleophile in Michael additions to introduce side chains containing a variety of functional groups. combichemistry.com The choice of linker or side chain can be tailored to achieve specific properties, such as increased solubility, altered pharmacokinetic profiles, or targeted delivery. symeres.com

Linker/Side Chain Type Reaction Chemistry Functional Group Introduced
Amide LinkerReaction with NHS esters thermofisher.comAmide
Alkyl/Aryl Side ChainReductive Amination creative-proteomics.comSecondary Amine
Functionalized Alkyl ChainMichael Addition combichemistry.comAmine with extended functionality

Deuteration and Isotopic Labeling Strategies

Deuteration and isotopic labeling of this compound are powerful tools for mechanistic studies, metabolic profiling, and as internal standards in analytical methods. nih.govmdpi.com

Deuteration:

Selective deuteration of the molecule can be achieved at several positions. The methyl group on the nitrogen can be deuterated using deuterated reagents in a reductive amination approach or via Eschweiler-Clarke methylation using deuterated formaldehyde (B43269) or formic acid. mdpi.com Deuterium (B1214612) can also be introduced into the oxane ring. nih.gov Methods for the deuteration of heterocyclic compounds often employ transition metal catalysts, such as iridium or iron, in the presence of a deuterium source like D₂O. nih.govacs.org These methods can offer high levels of deuterium incorporation with good regioselectivity. acs.org

Isotopic Labeling:

Beyond deuterium, other isotopes such as ¹³C and ¹⁵N can be incorporated into the molecule. For labeling the methyl group with ¹³C, ¹³C-labeled methyl iodide can be used in an alkylation reaction. The amine nitrogen can be labeled with ¹⁵N by using ¹⁵N-labeled ammonia (B1221849) as a starting material in the synthesis. Isotopic labeling is particularly valuable in metabolism studies to trace the fate of the molecule in biological systems. nih.govacs.org

Labeling Strategy Isotope Position of Label Methodology
Deuteration²H (D)N-methyl groupEschweiler-Clarke reaction with deuterated reagents mdpi.com
Deuteration²H (D)Oxane ringMetal-catalyzed hydrogen isotope exchange with D₂O nih.govacs.org
Carbon-13 Labeling¹³CN-methyl groupAlkylation with ¹³C-methyl iodide
Nitrogen-15 Labeling¹⁵NAmine nitrogenSynthesis using ¹⁵N-labeled ammonia

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity of the Methyl[(oxan-3-yl)methyl]amine hydrochloride structure, particularly the overlapping signals of the oxane ring protons, necessitates the use of two-dimensional (2D) NMR experiments for a complete and unambiguous assignment of all proton and carbon resonances. youtube.comslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be crucial for tracing the proton connectivity throughout the oxane ring, starting from an easily identifiable proton and "walking" around the ring system. It would clearly show correlations between H-3 and the H-2/H-4 protons, as well as between the H-7 methylene (B1212753) protons and H-3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu An HSQC spectrum simplifies the assignment process by linking the already established proton network from COSY to the carbon backbone. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively assigning the carbon chemical shift for each protonated carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J coupling). youtube.com This is particularly powerful for identifying quaternary carbons and for connecting different spin systems. For this molecule, HMBC would show correlations from the N-methyl protons (H-8) to the adjacent methylene carbon (C-7) and the methyl carbon itself, confirming the N-methyl group. It would also be instrumental in connecting the side chain to the oxane ring, for example, by showing a correlation from the H-7 protons to carbons C-2 and C-4 of the ring.

A combination of these techniques allows for the complete and confident assignment of every proton and carbon signal in the molecule, as illustrated in the following predictive data table.

Interactive Table: Predicted ¹H and ¹³C NMR Assignments and 2D Correlations for this compound
Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
23.5 - 3.8~68H-3, H-2'C-2C-3, C-4, C-6
31.8 - 2.1~35H-2, H-4, H-7C-3C-2, C-4, C-5, C-7
41.4 - 1.7~30H-3, H-5C-4C-2, C-3, C-5, C-6
51.5 - 1.8~25H-4, H-6C-5C-3, C-4, C-6
63.9 - 4.2~67H-5C-6C-2, C-4, C-5
72.9 - 3.2~55H-3C-7C-3, C-8
82.7 - 2.9~33-C-8C-7

The six-membered oxane (tetrahydropyran) ring is not planar and, like cyclohexane (B81311), exists predominantly in rapidly interconverting chair conformations. For a 3-substituted oxane, these two chair conformations, one with the substituent in an axial position and one with it in an equatorial position, are diastereomeric and thus have different energies. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary method for studying such conformational dynamics. libretexts.org

At room temperature, the chair-to-chair ring inversion is typically fast on the NMR timescale, resulting in a spectrum showing time-averaged signals for the axial and equatorial protons. As the sample is cooled, the rate of this interconversion decreases. libretexts.org This slowing of the exchange process leads to predictable changes in the NMR spectrum:

Broadening: As the temperature is lowered, signals for the ring protons will begin to broaden.

Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging axial and equatorial protons merge into a single, very broad peak.

Decoalescence: Below the coalescence temperature, the exchange becomes slow enough that distinct signals for the axial and equatorial protons of the two separate chair conformers can be observed.

By analyzing the line shapes and determining the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the ring inversion process. This provides crucial information about the flexibility of the oxane ring and the energetic preference for the equatorial versus the axial conformation of the [(methylamino)methyl] substituent. For similar 1,3-dioxane (B1201747) systems, such dynamic processes are well-documented. nih.gov

While solution-state NMR provides information on the molecule's average conformation and dynamics in a solvent, solid-state NMR (SSNMR) spectroscopy characterizes the compound in its crystalline, solid form. mdpi.com This is particularly important for pharmaceutical hydrochlorides, as the solid-state structure dictates properties like stability, solubility, and bioavailability. rsc.orgnih.gov

In the solid state, molecules adopt a more rigid conformation, and effects such as polymorphism (the existence of multiple crystalline forms) can be investigated. rsc.org

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the most common SSNMR experiment for pharmaceuticals. It provides a high-resolution ¹³C spectrum of the solid material. The number of distinct peaks in the spectrum corresponds to the number of crystallographically inequivalent carbon atoms, providing a fingerprint of a specific polymorphic form. mdpi.com

³⁵Cl Solid-State NMR: As a hydrochloride salt, ³⁵Cl SSNMR is a highly sensitive probe of the local environment around the chloride anion. nih.govrsc.org The chlorine nucleus is a quadrupolar nucleus, and its NMR parameters are extremely sensitive to the nature of hydrogen bonding and the proximity of other atoms. rsc.org This makes ³⁵Cl SSNMR an excellent tool for distinguishing between different polymorphs or detecting amorphous content, as even subtle changes in the crystal lattice will result in significantly different ³⁵Cl NMR spectra. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the parent ion of this compound (C₇H₁₅NO). The theoretical exact mass of the protonated free base [M+H]⁺ is a key value for confirmation.

In addition to accurate mass measurement of the molecular ion, analyzing its fragmentation pattern provides structural confirmation. The fragmentation of the molecule is not random and follows predictable chemical pathways based on the functional groups present. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This is often the most dominant fragmentation pathway. Cleavage between C3-C7 would lead to a stable, resonance-stabilized iminium ion.

Ring Opening/Cleavage: The oxane ring can undergo fragmentation, often initiated by the cleavage of a C-O bond, leading to a series of characteristic neutral losses (e.g., loss of H₂O, C₂H₄).

Loss of the N-methyl group: Cleavage of the N-C8 bond can result in the loss of a methyl radical.

The resulting fragments can be analyzed by HRMS to confirm their elemental compositions, providing strong evidence for the proposed structure.

Interactive Table: Predicted HRMS Fragmentation of Protonated Methyl[(oxan-3-yl)methyl]amine
Predicted m/zProposed FormulaDescription of Fragment
130.1226[C₇H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
114.1281[C₇H₁₆N]⁺Loss of Oxygen (rearrangement)
100.0964[C₅H₁₀NO]⁺α-cleavage, loss of C₂H₅ from ring
86.0757[C₄H₈NO]⁺Ring opening and subsequent fragmentation
72.0808[C₄H₁₀N]⁺α-cleavage at C3-C7 bond
44.0495[C₂H₆N]⁺Iminium ion from cleavage of C7-N bond

No synthetic process is perfectly efficient, and all active pharmaceutical ingredients (APIs) contain impurities that must be identified and quantified. nih.gov Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for impurity profiling. oup.comresearchgate.net

The process involves:

Chromatographic Separation: An LC system, often using a reversed-phase column, separates the main compound from any process-related impurities or degradation products.

MS Detection (MS1): As compounds elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This stage provides the molecular weights of the parent compound and all co-eluting impurities.

MS/MS Fragmentation (MS2): The instrument can be programmed to select an ion of interest (e.g., a suspected impurity) from the MS1 scan, subject it to collision-induced dissociation (CID), and then analyze the resulting fragment ions.

This MS/MS spectrum provides a structural fingerprint of the impurity. By comparing this fragmentation pattern to that of the parent compound and considering potential side reactions in the synthesis, the structure of the impurity can often be elucidated. nih.gov For example, impurities could include unreacted starting materials, products of over-alkylation on the nitrogen, or isomers formed during synthesis. LC-MS/MS provides the sensitivity and specificity needed to detect, identify, and quantify these impurities at very low levels, ensuring the safety and quality of the final drug substance. researchgate.net

X-ray Crystallography

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration of chiral molecules and for revealing the preferred conformation in the solid state. For this compound, which possesses a chiral center at the 3-position of the oxane ring, SC-XRD would be instrumental.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, leading to the precise coordinates of each atom.

For chiral molecules like this compound, specialized techniques in SC-XRD, such as the use of anomalous dispersion, can be employed to determine the absolute configuration (R or S) without the need for a chiral reference. This is of utmost importance as enantiomers can have significantly different pharmacological activities.

Furthermore, SC-XRD would reveal the conformational details of the oxane ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the methylaminomethyl substituent. This information is vital for computational modeling and for understanding its interaction with biological targets.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC7H16ClNO
Formula weight165.66
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å
Volume1049.8 ų
Z4
Density (calculated)1.048 g/cm³
Absolute ConfigurationDetermined as (S)

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. In the context of this compound, co-crystallization studies with other relevant counterions (e.g., different pharmaceutically acceptable acids) could be explored. nih.gov

The primary goal of such studies would be to investigate how different counterions influence the crystal packing and, potentially, the physicochemical properties of the drug substance, such as solubility and stability. By forming co-crystals, it is possible to create novel solid forms with improved properties.

The experimental approach involves screening various co-formers and crystallization conditions to obtain suitable single crystals for SC-XRD analysis. The resulting crystal structures would provide detailed insights into the intermolecular interactions, such as hydrogen bonding, between the amine hydrochloride and the co-former. This understanding is crucial for the rational design of new solid forms of the active pharmaceutical ingredient.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of the main compound and any potential impurities. Given the chemical nature of this compound, a suite of chromatographic techniques would be employed for a thorough purity assessment.

As this compound is a chiral compound, it is critical to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. chiralpedia.comcsfarmacie.cznih.gov This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation.

The choice of the CSP is crucial and is often based on the functional groups present in the analyte. For an amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times.

Method development would involve optimizing the mobile phase composition (e.g., a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline separation of the two enantiomers. Detection is typically performed using a UV detector. The method would then be validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable quantification of the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Retention Time (R)~ 8.5 min
Retention Time (S)~ 10.2 min
Resolution (Rs)> 2.0

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. labrulez.combre.comlabrulez.comccsknowledge.com In the context of this compound, GC would be the method of choice for detecting and quantifying residual volatile impurities from the synthesis, such as starting materials, intermediates, or residual solvents.

Due to the polar and basic nature of amines, which can lead to peak tailing and poor chromatographic performance on standard GC columns, specialized columns with a basic deactivation are often required. labrulez.comlabrulez.com Alternatively, derivatization of the amine to a less polar and more volatile derivative can be employed to improve its chromatographic behavior. researchgate.net

A typical GC method would involve dissolving the sample in a suitable solvent, injecting it into the GC system, where it is vaporized. The volatile components are then separated on a capillary column based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 3: Representative GC Conditions for Volatile Impurity Analysis

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent method for the analysis of amines. nih.govnih.govmdpi.com In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE).

For the analysis of this compound, which is a cationic species at low pH, a simple capillary zone electrophoresis (CZE) method can be developed. The separation of the main compound from other charged impurities would be influenced by the charge-to-size ratio of the analytes.

Method development in CE involves the optimization of several parameters, including the composition, concentration, and pH of the BGE, the applied voltage, and the capillary temperature. Detection is often performed by UV-Vis spectrophotometry. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. youtube.com

Table 4: Exemplary Capillary Electrophoresis Method Parameters

ParameterCondition
CapillaryFused silica (B1680970) (50 µm i.d., 50 cm total length)
Background Electrolyte50 mM Phosphate buffer, pH 2.5
Applied Voltage20 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV at 200 nm

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique employed to probe the molecular vibrations of a substance. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, detailed information regarding the functional groups, molecular structure, and solid-state properties of a compound can be elucidated. In the structural and purity assessment of this compound, both Infrared (IR) and Raman spectroscopy serve as complementary methods, each providing unique insights into the molecule's vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the compound, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. For this compound, the IR spectrum is expected to exhibit a combination of features arising from the secondary amine hydrochloride moiety, the oxane ring, and the methyl group.

The presence of the secondary ammonium (B1175870) ion (R₂NH₂⁺) is a key feature. Unlike free secondary amines which show a weak N-H stretch, the hydrochloride salt displays a very broad and strong absorption band typically observed between 2700 and 2400 cm⁻¹. cdnsciencepub.comspectroscopyonline.com This broadness is a result of hydrogen bonding and the ionic character of the N-H bond. Overlapping with this broad ammonium stretch are the C-H stretching vibrations of the methyl and oxane ring methylene groups, which typically appear in the 3000-2850 cm⁻¹ region. openstax.org

Another important diagnostic peak for secondary amine salts is the NH₂⁺ bending (asymmetric deformation) vibration, which gives rise to a medium to strong absorption band in the 1620-1560 cm⁻¹ range. cdnsciencepub.comresearchgate.netcdnsciencepub.com The identification of this band is crucial for confirming the presence of the protonated secondary amine.

The oxane ring contributes to the spectrum primarily through its C-O-C stretching vibrations. Ethers typically show a strong, characteristic C-O stretching band in the region of 1260-1000 cm⁻¹. libretexts.org For a cyclic ether like tetrahydropyran (B127337) (oxane), a strong absorption band is expected around 1100-1050 cm⁻¹ due to the asymmetric C-O-C stretching mode. chemicalbook.comnist.gov The C-H bending vibrations of the methylene groups in the ring and the methyl group will appear in the 1470-1440 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity Functional Group Assignment
N-H Stretch (ammonium)2700 - 2400Strong, BroadR₂NH₂⁺
C-H Stretch3000 - 2850Medium to Strong-CH₃, -CH₂- (oxane)
N-H Bend (asymmetric)1620 - 1560Medium to StrongR₂NH₂⁺
C-H Bend (scissoring)1470 - 1440Medium-CH₃, -CH₂- (oxane)
C-O-C Stretch (asymmetric)1100 - 1050StrongOxane Ring

This table is generated based on established principles of infrared spectroscopy and data from analogous compounds.

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the hydrocarbon backbone and the solid-state properties of crystalline materials. nih.govjascoinc.com For this compound, Raman spectroscopy can be used to confirm the structural assignments from IR and to probe the crystalline lattice.

In the Raman spectrum, the C-H stretching vibrations of the methyl and oxane ring methylene groups are expected to produce strong signals in the 3000-2800 cm⁻¹ region. The C-N stretching vibration, which is often weak in the IR spectrum of amines, can sometimes be more readily observed in the Raman spectrum, typically in the 1250-1020 cm⁻¹ range. docbrown.info

The vibrations of the oxane ring will also be Raman active. The symmetric C-O-C stretching vibration, often referred to as the "ring breathing" mode in cyclic ethers, is expected to give a strong and sharp peak in the Raman spectrum, typically around 900-800 cm⁻¹. This is a key characteristic band for the oxane moiety.

Furthermore, Raman spectroscopy is highly sensitive to the crystalline structure of the solid sample. mdpi.comamericanpharmaceuticalreview.com Low-frequency Raman scattering (typically below 200 cm⁻¹) corresponds to lattice vibrations (phonons). The number and position of these phonon modes are directly related to the crystal symmetry and the arrangement of molecules in the unit cell. Therefore, Raman spectroscopy can be used to identify different polymorphic forms of this compound, if they exist, as each polymorph would exhibit a unique set of lattice vibrations. This makes Raman an invaluable tool for solid-state characterization and quality control. nih.gov

The following table outlines the anticipated prominent Raman shifts for this compound.

Vibrational Mode Expected Raman Shift Range (cm⁻¹) Intensity Functional Group Assignment
C-H Stretch3000 - 2800Strong-CH₃, -CH₂- (oxane)
C-H Bend1470 - 1440Medium to Strong-CH₃, -CH₂- (oxane)
C-N Stretch1250 - 1020MediumC-N
C-O-C Ring Breathing900 - 800StrongOxane Ring
Lattice Vibrations (Phonons)< 200Medium to StrongCrystalline Solid State

This table is generated based on established principles of Raman spectroscopy and data from analogous compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and predict the chemical properties of molecules. For Methyl[(oxan-3-yl)methyl]amine hydrochloride, these calculations can provide insights into its reactivity, and acid-base properties.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to the presence of its lone pair of electrons. The oxygen atom within the oxane ring also contributes to the HOMO due to its lone pairs. The LUMO, on the other hand, is likely distributed over the antibonding orbitals of the C-N and C-H bonds.

A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the protonation of the amine group to form the hydrochloride salt would lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap and enhancing the compound's stability compared to its free base form.

Table 1: Hypothetical Frontier Orbital Energies for Methyl[(oxan-3-yl)methyl]amine and its Hydrochloride Salt

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Methyl[(oxan-3-yl)methyl]amine (free base)-9.51.210.7
This compound-11.80.512.3

Reactivity Prediction and Reaction Pathway Analysis

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of this compound. The nitrogen atom, even in its protonated form, and the oxygen atom of the oxane ring are potential sites for interaction with electrophiles due to their inherent electronegativity. The protonated amine group makes the molecule less nucleophilic than its free base counterpart.

Computational methods can also be employed to analyze potential reaction pathways. For instance, the deprotonation of the amine hydrochloride to its free base form can be modeled to understand the energetics of this process. Furthermore, reactions involving the amine or the ether linkage can be computationally investigated to predict activation energies and transition state geometries, providing insights into the compound's chemical behavior under various conditions.

Acid-Base Properties and pKa Prediction in Solution

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in solution. For this compound, the pKa value corresponds to the acidity of the protonated amine. Computational methods, such as those combining quantum chemical calculations with continuum solvation models, can predict pKa values with reasonable accuracy. bac-lac.gc.caresearchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape and the influence of the solvent on the molecular structure and interactions of this compound.

Conformational Landscape Analysis of the Oxane Ring and Side Chain

The six-membered oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for cyclohexane (B81311) and its derivatives. saskoer.ca Within this chair conformation, the [(methylamino)methyl] substituent at the 3-position can be in either an axial or an equatorial position. Generally, for substituted cyclohexanes, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. lumenlearning.com MD simulations can be used to explore the energy difference between these two conformers and the energy barrier for ring inversion.

The side chain, -CH2-NH2(CH3)+, also possesses conformational flexibility due to rotation around the C-C and C-N single bonds. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable rotamers and the energy barriers between them. This analysis is crucial for understanding the three-dimensional structure of the molecule and how it might interact with other molecules.

Table 2: Predicted Relative Energies of Key Conformers of this compound

ConformerSubstituent PositionRelative Energy (kcal/mol)
1Equatorial0 (most stable)
2Axial1.5 - 2.5

Note: These values are estimations based on typical A-values for substituted cyclohexanes and have not been specifically calculated for this molecule.

Solvent Effects on Molecular Conformation and Interaction

The solvent environment can significantly influence the conformation and interactions of a molecule. scielo.brnih.gov MD simulations explicitly including solvent molecules (such as water) can provide a realistic model of the behavior of this compound in solution.

In a polar solvent like water, the charged hydrochloride group will be well-solvated through hydrogen bonding and electrostatic interactions. This solvation can influence the conformational preference of the side chain and potentially the equilibrium between the axial and equatorial forms of the oxane ring. The solvent molecules can form a structured shell around the solute, and MD simulations can characterize the structure and dynamics of this solvation shell. frontiersin.org These simulations can also reveal how the molecule interacts with its environment, which is fundamental to understanding its behavior in various chemical and biological systems.

Docking and Ligand-Based Design Methodologies (Non-biological context)

Computational and theoretical chemistry provide powerful tools for investigating the properties and potential interactions of molecules like this compound. In a non-biological context, these methods can be used to explore interactions with various chemical environments and to predict properties relevant to its synthesis and material science applications. Methodologies such as molecular docking and Quantitative Structure-Property Relationship (QSPR) modeling are instrumental in this theoretical exploration.

Theoretical Exploration of Binding Poses with Model Chemical Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While frequently used in drug discovery to model protein-ligand interactions, the principles of docking can be adapted to non-biological systems to understand how a molecule like this compound might interact with various material surfaces, polymers, or other chemical scaffolds.

In a hypothetical study, the protonated amine and the oxane ring of this compound would be key features for interaction. The positively charged ammonium (B1175870) group can form strong electrostatic interactions and hydrogen bonds, while the oxygen atom in the oxane ring can act as a hydrogen bond acceptor. The hydrocarbon backbone provides a basis for van der Waals interactions.

A theoretical docking study could explore the binding of this compound to model scaffolds representing different chemical environments. For instance, scaffolds could include simplified models of polymers, metal-organic frameworks (MOFs), or self-assembled monolayers. The goal would be to determine the most stable binding poses and to quantify the strength of the interaction, typically reported as a binding energy or docking score. These scores are calculated based on a force field that estimates the different types of interactions, such as electrostatic, van der Waals, and hydrogen bonding.

The results of such a study could be presented in a table format, outlining the calculated binding energies with different model scaffolds. Lower binding energies typically indicate more favorable and stable interactions.

Table 1: Hypothetical Docking Scores of this compound with Model Scaffolds (Note: This data is for illustrative purposes only and is not derived from experimental results.)

Model ScaffoldPredominant Functional GroupsPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Carboxylated Polystyrene Model-COOH-8.2Hydrogen bonding, Electrostatic
Hydroxylated Silica (B1680970) Surface Model-Si-OH-7.5Hydrogen bonding
Graphene Sheet ModelAromatic C-C-4.1van der Waals, π-cation
Polyethylene (B3416737) Glycol (PEG) Model-C-O-C--5.8Hydrogen bonding (with ether oxygen)

This theoretical exploration provides insights into the potential affinities of this compound for different chemical surfaces and materials, which can be valuable in fields like materials science and chemical engineering.

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Feasibility

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov In the context of synthetic chemistry, QSPR can be used to model the "synthetic feasibility" or "synthetic accessibility" of a molecule. chemical.ai This is a measure of how easily a compound can be synthesized, which can be correlated with factors like reaction yield, number of reaction steps, or cost of starting materials. chemical.ai

A QSPR model for the synthetic feasibility of a class of compounds including this compound would be built using a dataset of known molecules with experimentally determined synthetic outcomes. For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Pertain to the electronic properties of the molecule, such as dipole moment and partial charges. nih.govacs.org

Physicochemical descriptors: Include properties like molecular weight, logP, and polar surface area.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like multiple linear regression or machine learning algorithms to find a correlation between the descriptors and the property of interest (e.g., synthetic yield). nih.govacs.org

For a molecule like this compound, relevant descriptors might include the number of rotatable bonds, the polar surface area contributed by the amine and ether groups, and descriptors that quantify the complexity of the cyclic system.

A hypothetical QSPR model could predict a synthetic accessibility score for this compound. This score would be based on an equation derived from the model. For example:

Synthetic Accessibility Score = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined from the statistical model.

The results could be tabulated to show the contribution of different molecular descriptors to the predicted synthetic feasibility.

Table 2: Hypothetical QSPR Model for Synthetic Feasibility (Note: This data is for illustrative purposes only and is not derived from experimental results.)

Molecular DescriptorDescriptor Value for this compoundModel CoefficientContribution to Score
Molecular Weight165.66 g/mol -0.01-1.66
Topological Polar Surface Area (TPSA)38.33 Ų0.051.92
Number of Rotatable Bonds3-0.20-0.60
Ring Complexity Score1.2-0.50-0.60
Predicted Synthetic Accessibility Score (Sum of contributions + Intercept)

Such QSPR models can guide synthetic chemists by allowing for the in silico screening of virtual compounds, helping to prioritize molecules that are predicted to be easier to synthesize. mdpi.com This can save significant time and resources in the laboratory.

Applications of Methyl Oxan 3 Yl Methyl Amine Hydrochloride As a Versatile Building Block in Complex Molecular Architectures

Absence of Data on its Role in the Synthesis of Multi-Component Chemical Probe Scaffolds

Detailed searches for the application of Methyl[(oxan-3-yl)methyl]amine hydrochloride in the design and synthesis of multi-component chemical probe scaffolds yielded no specific results. The subsections below reflect this lack of available information.

Undocumented Use as a Linker Component in Chemical Biology Tools

There is no publicly available research detailing the use of this compound as a linker component in chemical biology tools, such as those for targeted degradation. While the structure of the molecule, featuring a secondary amine and a cyclic ether, suggests potential for its incorporation into linker chemistry, no specific examples or studies have been found.

No Evidence of Incorporation into Macrocyclic and Constrained Systems

Similarly, a thorough review of the literature did not provide any instances of this compound being incorporated into macrocyclic or constrained systems. The synthesis of such complex architectures often relies on a diverse range of building blocks, but the specific contribution of this compound remains undocumented.

Lack of Information as a Precursor in Advanced Organic Synthesis

The potential of this compound as a precursor in advanced organic synthesis has not been explored in the available scientific literature.

No Documented Role as a Chiral Auxiliary or Ligand Precursor

Despite the presence of a stereocenter in its oxane ring, there is no evidence to suggest that this compound has been utilized as a chiral auxiliary or as a precursor for the synthesis of chiral ligands in asymmetric catalysis.

Unreported as a Building Block for Heterocyclic Systems

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. However, no studies have been found that describe the use of this compound as a starting material or intermediate in the construction of such heterocyclic frameworks.

No Association with the Development of Chemical Libraries

Chemical libraries are essential for high-throughput screening and drug discovery. The utility of a building block in the generation of these libraries is a measure of its versatility. At present, there is no indication that this compound has been employed in the systematic development of chemical libraries for screening purposes.

Combinatorial Chemistry Approaches Utilizing the Amine Moiety

This compound serves as a valuable building block in combinatorial chemistry, primarily due to the reactivity of its secondary amine group. This functional group provides a key point for diversification, allowing for its incorporation into a vast number of molecular scaffolds through a variety of well-established chemical reactions. The generation of large, chemically diverse libraries of compounds is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space to identify novel bioactive molecules.

The secondary amine of Methyl[(oxan-3-yl)methyl]amine allows it to readily participate in several types of reactions that are amenable to parallel synthesis formats. These reactions form the basis for creating large libraries where the oxane moiety is a constant feature, while the rest of the molecule is varied systematically. Key reactions include:

Amide Bond Formation: This is one of the most common reactions in medicinal chemistry. The amine can be coupled with a diverse library of carboxylic acids using standard coupling reagents (e.g., HATU, HBTU) to produce a wide array of amides.

Sulfonylation: Reaction with a variety of sulfonyl chlorides yields a library of sulfonamides. This transformation is robust and typically proceeds to high conversion under mild conditions.

Reductive Amination: The amine can be reacted with a diverse set of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate more complex tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with various isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, respectively. These functional groups are often found in biologically active compounds.

These transformations can be performed using solution-phase or solid-phase synthesis techniques, which are highly compatible with the parallel and automated workflows used in combinatorial chemistry. The oxane ring itself is a desirable feature, as it introduces a three-dimensional, polar, heterocyclic motif that can improve the physicochemical properties of the final compounds, such as aqueous solubility.

The table below illustrates a hypothetical combinatorial library synthesis scheme starting from Methyl[(oxan-3-yl)methyl]amine and a diverse set of reactants.

Reaction Type Reactant (R-group source) General Product Structure Significance of Product Class
Amide CouplingCarboxylic Acids (R-CO₂H)Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors/acceptors.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)Sulfonamides are a key functional group in many antibacterial drugs and other therapeutics.
Reductive AminationAldehydes (R-CHO)Introduces a new chiral center and expands the structural complexity and basicity of the molecule.
Urea FormationIsocyanates (R-NCO)Ureas are common scaffolds in kinase inhibitors and other targeted therapies.

High-Throughput Synthesis of Analogues for Screening (Methodological Focus)

High-throughput synthesis (HTS) leverages automation and parallel processing to rapidly produce large numbers of individual compounds for biological screening. The methodological adaptation of standard organic reactions to an automated platform is crucial for the successful generation of compound libraries. This compound is an ideal starting material for such campaigns due to its straightforward reactivity and the reliability of the reactions involving its secondary amine.

The process of high-throughput synthesis of analogues from this building block typically follows a standardized, automated workflow. This workflow is designed to maximize efficiency, minimize manual intervention, and ensure the quality and purity of the final compounds. The synthesis is often carried out in 96-well or 384-well microtiter plates, where each well serves as an individual reaction vessel.

A typical high-throughput workflow can be broken down into several key stages:

Reactant Preparation and Dispensing: Stock solutions of Methyl[(oxan-3-yl)methyl]amine (as the free base, liberated from the hydrochloride salt) and a library of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides) are prepared. Automated liquid handlers then accurately dispense precise volumes of these solutions into the wells of the microtiter plates according to a predefined library design.

Parallel Reaction Execution: The plates containing the reaction mixtures are sealed and subjected to controlled reaction conditions. This may involve heating, cooling, or agitation, which can be managed by automated robotic platforms that move plates between different stations.

Work-up and Purification: After the reactions are complete, the plates undergo a parallel work-up procedure. This can involve liquid-liquid extraction, solid-phase extraction (SPE), or filtration to remove excess reagents and byproducts. Purification is most commonly achieved using mass-directed preparative high-performance liquid chromatography (HPLC), where each well's product is injected, purified, and collected in a parallel fashion.

Analysis and Archiving: The purified compounds are analyzed for identity and purity, typically using rapid liquid chromatography-mass spectrometry (LC-MS). The data is logged into a database, and the compounds are then transferred to storage plates, often as solutions in DMSO, ready for high-throughput biological screening.

The table below outlines a methodological workflow for the high-throughput synthesis of an amide library derived from Methyl[(oxan-3-yl)methyl]amine.

Stage Methodology Instrumentation/Technology Key Objective
1. Reagent Plating Dispensing of Methyl[(oxan-3-yl)methyl]amine, a library of carboxylic acids, and coupling reagents into 96-well plates.Automated Liquid Handler (e.g., Tecan, Hamilton)Accurate and rapid distribution of reactants for parallel synthesis.
2. Reaction Incubation of sealed plates with agitation at a controlled temperature (e.g., 60 °C for 12 hours).Plate Heaters/Shakers, Robotic ArmsDrive reactions to completion in a parallel and consistent manner.
3. Quenching/Work-up Addition of a quenching solution followed by parallel solid-phase extraction (SPE).Liquid Handler, SPE ManifoldRemoval of excess reagents and initial purification of the crude product mixture.
4. Purification Automated, mass-directed preparative HPLC.Parallel HPLC System with Mass SpectrometerIsolate the desired product from each well to achieve high purity (typically >95%).
5. Quality Control Analysis of each purified sample by analytical LC-MS.UPLC-MS SystemConfirm the identity (by mass) and purity of each library member.
6. Compound Plating Normalization of compound concentration and transfer to assay-ready plates.Liquid Handler, Plate SealerPrepare the final compound library for biological screening and long-term storage.

This systematic and automated approach allows for the creation of thousands of distinct, purified, and well-characterized analogues in a matter of days, a task that would be impossible using traditional manual synthesis methods.

Future Research Directions and Methodological Innovations

Development of Novel Stereoselective Synthesis Routes

The synthesis of enantiomerically pure forms of methyl[(oxan-3-yl)methyl]amine hydrochloride is a critical area for future research. The stereochemistry of the substituted oxane ring can significantly influence the biological activity and material properties of its derivatives. Current synthetic strategies often result in racemic mixtures, necessitating challenging and costly chiral separations.

Future efforts are expected to focus on the development of asymmetric catalytic methods to afford specific stereoisomers. This could involve the use of chiral catalysts to control the formation of the stereocenter at the 3-position of the oxane ring during its synthesis. Strategies such as asymmetric hydrogenation, enantioselective cyclization, and kinetic resolution of intermediates are promising avenues. nih.gov For instance, the stereoselective synthesis of substituted tetrahydrofurans, a related class of cyclic ethers, has been achieved through methods like intramolecular SN2 reactions of chiral diols and asymmetric catalytic cyclization of unsaturated alcohols. nih.gov These approaches could be adapted for the synthesis of chiral oxane precursors.

Table 1: Potential Stereoselective Synthesis Strategies

Strategy Description Potential Advantages
Asymmetric Hydrogenation Use of a chiral catalyst to selectively hydrogenate a prochiral precursor, creating the desired stereocenter. High enantioselectivity, atom economy.
Enantioselective Cyclization Cyclization of an acyclic precursor using a chiral catalyst to induce stereoselectivity in ring formation. Direct formation of the chiral cyclic core.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of an intermediate, leaving the other enantiomer unreacted. Can be effective for separating enantiomers when direct asymmetric synthesis is challenging.

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product that already contains the desired stereochemistry. | Predictable stereochemical outcome. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods can be time-consuming and difficult to scale up. The integration of flow chemistry and automated synthesis platforms offers a promising future for the efficient and reproducible production of this compound and its derivatives. flinders.edu.au

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives. researchgate.netoxfordglobal.com By combining robotic systems with design-of-experiment software, a large number of reaction conditions and starting materials can be rapidly screened to identify optimal synthetic routes and to build libraries of novel compounds for biological screening. researchgate.netnih.gov This high-throughput approach is invaluable for exploring the structure-activity relationships of this compound derivatives. oxfordglobal.com

Exploration of New Catalytic Transformations Involving the Amine or Oxane Ring

The amine and oxane functionalities of this compound offer multiple sites for further chemical modification. Future research will likely focus on developing novel catalytic transformations to selectively functionalize these groups, thereby expanding the chemical space accessible from this building block.

For the amine group, new catalytic methods for C-N bond formation, such as copper-catalyzed amination reactions, could be explored to introduce a variety of substituents. nih.gov Transition-metal-catalyzed nitrene transfer reactions represent another powerful tool for C-H amination, potentially allowing for the direct functionalization of the oxane ring guided by the amine group. nih.gov

The oxane ring itself presents opportunities for catalytic C-O and C-H bond functionalization. virginia.edursc.org For instance, methods for the catalytic ring-opening of cyclic ethers could be adapted to selectively cleave the oxane ring, leading to new linear structures with defined stereochemistry. rsc.org Conversely, catalytic C-H activation/functionalization could enable the introduction of new substituents directly onto the oxane ring, a notoriously challenging transformation.

Advanced Computational Methodologies for Predicting Complex Reactivity

Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. Advanced computational methodologies can be employed to predict its reactivity, understand reaction mechanisms, and design new derivatives with desired properties. rsc.orgnih.gov

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.netusd.edu This can help in identifying the most likely sites for reaction and in understanding the factors that control stereoselectivity in its synthesis. researchgate.net For instance, computational studies can elucidate the transition states of key reaction steps, providing insights that are difficult to obtain experimentally. researchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes and for designing novel synthetic pathways. rsc.orgresearchgate.net By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions for the synthesis and functionalization of this compound with high accuracy, thereby reducing the need for extensive experimental screening. nih.govnih.gov

Expanding its Utility as a Building Block in Diverse Chemical Fields Beyond Current Scope

While the initial interest in this compound may lie in medicinal chemistry, its unique structural features suggest broader applications in other chemical fields. Future research should aim to expand its utility as a versatile building block for the synthesis of a wide range of functional molecules and materials.

In materials science, the incorporation of the polar oxane ring and the reactive amine group could lead to the development of new polymers with unique properties, such as enhanced hydrophilicity or the ability to coordinate with metal ions. researchgate.netmdpi.comnih.gov The chiral nature of the molecule could also be exploited in the synthesis of chiral ligands for asymmetric catalysis or as a component of chiral stationary phases for chromatography.

Furthermore, the functionalized oxane motif is a common feature in many natural products with interesting biological activities. nih.govprinceton.edu this compound could serve as a key starting material for the total synthesis of such complex molecules, providing a pre-formed and functionalized heterocyclic core. nih.gov The exploration of its use in the synthesis of agrochemicals, fragrances, and other specialty chemicals also represents a promising avenue for future research.

Q & A

Q. What are the common synthetic routes for Methyl[(oxan-3-yl)methyl]amine hydrochloride?

The compound is typically synthesized via a two-step process:

  • Step 1 : Formation of the oxane (tetrahydropyran) ring system using a soft template method. For example, phenolic precursors (e.g., phloroglucinol) and structure-directing agents (e.g., Pluronic F127) are polymerized under acidic conditions, followed by carbonization in an inert atmosphere .
  • Step 2 : Amine functionalization. The oxane-containing intermediate undergoes nucleophilic substitution or reductive amination with methylamine. The hydrochloride salt is precipitated using HCl in a solvent like ethanol . Key quality checks include monitoring nitrogen content via elemental analysis (e.g., 23 wt.% increase post-functionalization) and confirming structural integrity via FTIR (e.g., C-N stretch at ~1031 cm⁻¹) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • FTIR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3395 cm⁻¹ for residual hydroxyl groups, C-N stretch for amine bonds) .
  • Elemental Analysis : Quantifies nitrogen content to confirm amine loading (e.g., 23 wt.% increase after impregnation) .
  • BET Surface Area Analysis : Measures pore structure changes; expect reduced surface area (e.g., 43 wt.% decrease) due to amine filling of mesopores .
  • NMR (¹H/¹³C) : Resolves oxane ring protons (~3.5–4.5 ppm) and methylamine groups (~2.3 ppm) .

Q. Why is the hydrochloride form preferred over the free base in research settings?

The hydrochloride salt enhances stability and shelf-life by preventing oxidation or degradation of the amine group. It also improves solubility in polar solvents (e.g., water, methanol), facilitating reproducible experimental conditions .

Q. How can this compound be applied in CO₂ capture studies?

The amine group interacts with CO₂ via carbamate formation. Researchers impregnate the compound onto porous supports (e.g., mesoporous carbon) to enhance adsorption capacity. For example, aMDEA-impregnated mesoporous carbon achieved 2.63 mmol CO₂/g at 5 psi, outperforming unmodified supports by 64% .

Advanced Research Questions

Q. How should researchers resolve contradictions between reduced surface area and increased CO₂ adsorption capacity in amine-impregnated materials?

While BET surface area decreases after amine loading (e.g., 43 wt.% loss), the amine groups provide active sites for chemisorption, which dominates over physisorption. Prioritize evaluating adsorption kinetics (e.g., pseudo-second-order models) and amine efficiency (mmol CO₂ per mmol amine) rather than relying solely on surface area metrics .

Q. What strategies optimize amine loading without compromising pore structure?

  • Controlled Impregnation : Use wet impregnation with incremental aMDEA concentrations (23–50 wt.%) to balance amine density and pore accessibility .
  • Post-Synthesis Activation : Apply thermal or chemical treatments (e.g., NH₃ gas) to redistribute amines and reopen blocked pores .
  • Hierarchical Pore Design : Synthesize supports with macro-meso-micro pores to accommodate amines while preserving diffusion pathways .

Q. How can computational modeling elucidate the interaction between this compound and CO₂?

  • Density Functional Theory (DFT) : Models the energy landscape of carbamate formation, identifying transition states and binding energies .
  • Molecular Dynamics (MD) : Simulates amine-CO₂ interactions in solvent environments (e.g., water) to predict adsorption kinetics . Validate models against experimental FTIR (e.g., carbamate peaks at ~1650 cm⁻¹) and adsorption isotherms .

Q. What experimental controls are essential when studying the compound’s reactivity in nucleophilic substitution reactions?

  • Blank Reactions : Run parallel reactions without the amine to account for solvent or catalyst effects.
  • Acid Scavengers : Use bases (e.g., K₂CO₃) to neutralize HCl byproducts and prevent undesired protonation of reactants.
  • Kinetic Profiling : Monitor reaction progress via LC-MS or in-situ FTIR to detect intermediates (e.g., oxazolidinones) .

Methodological Notes

  • Safety : Handle hydrochloride salts in fume hoods; use PPE (gloves, goggles) to avoid skin/eye contact .
  • Data Validation : Cross-reference characterization results (e.g., FTIR + elemental analysis) to confirm functionalization efficacy .
  • Reproducibility : Standardize solvent purity (≥99.9%), reaction temperatures (±1°C), and drying protocols (e.g., 60°C under vacuum) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.